4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene
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Overview
Description
4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene is an aromatic compound that features both bromine and fluorine substituents on a benzene ring, along with a hexafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-2-fluorophenol.
Introduction of Hexafluoropropoxy Group: The hexafluoropropoxy group can be introduced via a nucleophilic substitution reaction using hexafluoropropanol and a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common due to the stability of the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while a Suzuki coupling reaction would yield a biaryl compound.
Scientific Research Applications
4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as liquid crystals and polymers.
Pharmaceuticals: It can be used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agricultural Chemicals: The compound may be used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In materials science, its electronic properties can influence the behavior of the materials in which it is incorporated. In pharmaceuticals, the compound’s biological activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar in structure but with a methoxy group instead of a hexafluoropropoxy group.
4-Bromo-2-fluoro-1-nitrobenzene: Contains a nitro group instead of a hexafluoropropoxy group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a hexafluoropropoxy group.
Uniqueness
4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of the hexafluoropropoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7O/c10-4-1-2-6(5(11)3-4)18-9(16,17)7(12)8(13,14)15/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIBMYMWAZXOKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(C(C(F)(F)F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622310 |
Source
|
Record name | 4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161045-76-7 |
Source
|
Record name | 4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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